molecular formula C19H16F3NO4 B6353276 (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid CAS No. 2044711-52-4

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid

Cat. No.: B6353276
CAS No.: 2044711-52-4
M. Wt: 379.3 g/mol
InChI Key: CHNDOSLXDQUFJI-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluorobutanoic acid moiety. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid typically involves the following steps:

    Protection of the amino group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the trifluorobutanoic acid moiety: The protected amino acid is then reacted with a trifluorobutanoic acid derivative, such as trifluoroacetic anhydride, under suitable conditions to introduce the trifluorobutanoic acid moiety.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the trifluorobutanoic acid moiety, potentially converting it to a trifluorobutanol derivative.

    Substitution: The compound can participate in substitution reactions, especially at the amino group, where the Fmoc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Trifluorobutanol derivatives.

    Substitution: Various substituted amino acid derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid has several applications in scientific research:

    Chemistry: It is widely used in peptide synthesis as a building block for the preparation of peptides and proteins.

    Biology: The compound is utilized in the study of protein-protein interactions and enzyme-substrate interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated compounds with unique properties.

Mechanism of Action

The mechanism of action of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The trifluorobutanoic acid moiety can influence the compound’s reactivity and stability. The Fmoc group is typically removed under mild basic conditions, such as treatment with piperidine, to reveal the free amino group for further reactions.

Comparison with Similar Compounds

  • ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid
  • (9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid

Comparison:

  • Uniqueness: ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid is unique due to the presence of the trifluorobutanoic acid moiety, which imparts distinct chemical properties such as increased lipophilicity and stability.
  • Similarities: All these compounds contain the fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. the differences in the attached functional groups (e.g., trifluorobutanoic acid vs. chromane-8-carboxylic acid) result in varied reactivity and applications.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO4/c20-19(21,22)9-16(17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNDOSLXDQUFJI-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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